molecular formula C16H21N7O10S B555733 H-Arg(NH2)-OH flavianate CAS No. 137361-06-9

H-Arg(NH2)-OH flavianate

Cat. No. B555733
M. Wt: 503.4 g/mol
InChI Key: FRHDIRGJHYOUQU-VWMHFEHESA-N
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Description

Arginine is a type of amino acid that plays several roles in the body, such as assisting in wound healing, helping remove excess ammonia from the body, stimulating immune function, and promoting secretion of several hormones . Flavianate, on the other hand, doesn’t seem to be a recognized term in chemistry. If it’s a specific type of compound or a brand name, additional information would be needed.


Molecular Structure Analysis

Arginine’s molecular structure consists of an amino group, a carboxyl group, and a side chain containing a 3-carbon aliphatic straight chain ending in a complex guanidinium group . Without more details on “flavianate”, I can’t provide information on its structure or the structure of the combined compound.


Chemical Reactions Analysis

Arginine participates in various chemical reactions. For example, in the urea cycle, arginine is converted into ornithine and urea, the latter of which is excreted in urine . The specifics of how “flavianate” would react chemically with arginine or other compounds is unclear without more information.


Physical And Chemical Properties Analysis

Arginine is a white crystalline powder that is soluble in water . It has a molecular weight of 174.20 g/mol and a melting point of 260 degrees Celsius . Information on the physical and chemical properties of “flavianate” or the combined compound isn’t available without more details.

properties

IUPAC Name

(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O8S.C6H15N5O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;7-4(5(12)13)2-1-3-10-6(8)11-9/h1-4,13H,(H,18,19,20);4H,1-3,7,9H2,(H,12,13)(H3,8,10,11)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHDIRGJHYOUQU-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CC(C(=O)O)N)CN=C(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(C[C@@H](C(=O)O)N)CN=C(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583363
Record name (E)-N~5~-[Amino(hydrazinyl)methylidene]-L-ornithine--8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg(NH2)-OH flavianate

CAS RN

137361-06-9
Record name L-Ornithine, N5-(hydrazinoiminomethyl)-, mono(8-hydroxy-5,7-dinitro-2-naphthalenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137361-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-[Amino(hydrazinyl)methylidene]-L-ornithine--8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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